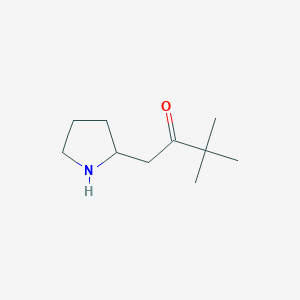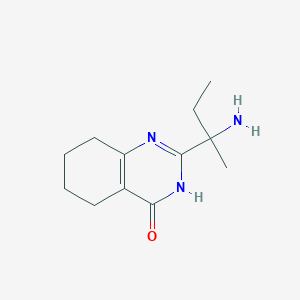![molecular formula C11H14ClNOS B13308092 N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide is an organic compound with the molecular formula C11H14ClNOS It is characterized by the presence of a benzylsulfanyl group attached to an ethyl chain, which is further connected to a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(benzylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Nucleophilic substitution: Products include azidoacetamides, thiocyanatoacetamides, and alkoxyacetamides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include ethylamines and benzylamines.
Aplicaciones Científicas De Investigación
N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide involves its interaction with biological molecules through its reactive functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(benzylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(benzylsulfanyl)ethyl]-2-(2,4-dichlorophenoxy)acetamide
- N-[2-(benzylsulfanyl)ethyl]-2-[N-(3-ethoxyphenyl)methanesulfonamido]acetamide
Uniqueness
N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chloroacetamide moiety allows for versatile chemical modifications, while the benzylsulfanyl group provides redox activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H14ClNOS |
|---|---|
Peso molecular |
243.75 g/mol |
Nombre IUPAC |
N-(2-benzylsulfanylethyl)-2-chloroacetamide |
InChI |
InChI=1S/C11H14ClNOS/c12-8-11(14)13-6-7-15-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Clave InChI |
QGJSOPHOJYANEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)
![6-Methoxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13308040.png)

![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
amine](/img/structure/B13308056.png)

![3-[(5-Bromofuran-2-yl)methoxy]azetidine](/img/structure/B13308068.png)





